Cromolyn sodium
Overview
Description
Cromolyn Sodium is used to prevent the symptoms of asthma and is also used to treat a condition called mastocytosis, which can cause diarrhea, nausea, vomiting, headaches, stomach pain, itchy skin, and flushing . It is also used in the management of patients with mastocytosis .
Synthesis Analysis
Cromolyn Sodium is a synthetic bischromone derivative . It is believed to act by stabilizing mast cell membranes, thereby inhibiting the release of pharmacological mediators of anaphylaxis when the cells are triggered in a selective manner .Molecular Structure Analysis
Cromolyn Sodium has a molecular formula of C23H14Na2O11 . The packing arrangements in these structures are similar to those in a previous report, but the bond lengths, bond angles, and lattice parameters are different, reflecting the different water stoichiometries .Chemical Reactions Analysis
Cromolyn Sodium inhibits the release of mediators from sensitized mast cells . It acts by inhibiting the release of histamine .Physical And Chemical Properties Analysis
The physical and chemical properties of Cromolyn Sodium are not clearly mentioned in the search results .Scientific Research Applications
Asthma Treatment in Adults : Inhalation of 20 mg of cromolyn sodium can immediately improve lung function in adults with asthma (Mombeini, Zahedpoure-Anaraki, & Dehpour, 2012). It has shown significant improvement in asthmatic symptoms and reduced the need for other medications (Bernstein, 1981).
Mechanism of Action : Cromolyn sodium inhibits the release of inflammation-inducing mediators from mast cells, proving effective for controlling symptoms of mild to moderate chronic asthma in 60-70% of patients (Murphy & Kelly, 1987).
Pediatric Asthma Management : In children with severe, persistent asthma, cromolyn sodium significantly lowers average daily symptom scores and reduces the need for other symptomatic medications (Berman et al., 1975).
Safety Profile : It has a good safety margin for treating asthma and conjunctivitis, with no toxicity observed in studies using prescribed therapeutic routes (Beach, Blair, Clarke, & Bonfield, 1981).
Application in Allergic Rhinitis : Cromolyn sodium nasal solution is effective in reducing symptoms like sneezing, nasal congestion, and ocular irritation in patients with ragweed hay fever (Handelman et al., 1977).
Topical Use for Skin Allergies : Topically, it has potential for treating atopic dermatitis and other skin allergies (Zur, 2012).
Potential in Alzheimer's Disease : Interestingly, as an FDA-approved asthma drug, it efficiently inhibits amyloid β aggregation and decreases soluble Aβ levels in a transgenic model of Alzheimer disease (Hori et al., 2014).
Prophylactic Use in Exercise-induced Asthma : It effectively inhibits both antigen- and exercise-induced asthma when used as an aerosol (Lin et al., 2011).
Safety And Hazards
Cromolyn Sodium should be used with caution. Avoid contact with skin, eyes, and clothing. Do not breathe vapours/dust. Do not ingest. Keep away from heat and sources of ignition. Use only in well-ventilated areas. Handle in accordance with good industrial hygiene and safety practice . Serious side effects are rare with Cromolyn Sodium, but they can occur .
Future Directions
properties
IUPAC Name |
disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O11.2Na/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30;;/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLARUOGDXDTHEH-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14Na2O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16110-51-3 (Cromolyn) | |
Record name | Cromolyn sodium [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015826376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7044554 | |
Record name | Cromolyn sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cromolyn sodium | |
CAS RN |
15826-37-6 | |
Record name | Cromolyn sodium [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015826376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cromolyn sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CROMOLYN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2WXR1I0PK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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